Cas no 27696-34-0 (Benzoic acid,2-[methyl[3-(trifluoromethyl)phenyl]amino]-)

Benzoic acid,2-[methyl[3-(trifluoromethyl)phenyl]amino]- structure
27696-34-0 structure
Product Name:Benzoic acid,2-[methyl[3-(trifluoromethyl)phenyl]amino]-
Numero CAS:27696-34-0
MF:C15H12F3NO2
MW:295.256494522095
CID:268843
PubChem ID:214105
Update Time:2025-04-19

Benzoic acid,2-[methyl[3-(trifluoromethyl)phenyl]amino]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-[methyl[3-(trifluoromethyl)phenyl]amino]-
    • 2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid
    • 2-{methyl[3-(trifluoromethyl)phenyl]amino}benzoic acid
    • AC1L4W74
    • AC1Q4JZ3
    • BRN 2762950
    • Mefenamic acid, N-methyl-
    • N-(3-Trifluormethylphenyl)-N-methyl-anthranilic acid
    • N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid
    • Anthranilic acid, N-methyl-N-(alpha,alpha,alpha-trifluoro-m-tolyl)-
    • CHEMBL3950317
    • Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-
    • BLODVPQNWORVJM-UHFFFAOYSA-N
    • 27696-34-0
    • N-Methylmefenamic acid
    • 2-(METHYL(3-(TRIFLUOROMETHYL)PHENYL)AMINO)BENZOIC ACID
    • DTXSID90182061
    • N-Methyl-N-(alpha,alpha,alpha-trifluoro-m-tolyl)anthranilic acid
    • SCHEMBL11347335
    • AT31586
    • Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-
    • Inchi: 1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21)
    • Chiave InChI: BLODVPQNWORVJM-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)N(C)C1C=CC=CC=1C(=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 295.08206
  • Massa monoisotopica: 295.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 372
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.341
  • Punto di ebollizione: 403.5°Cat760mmHg
  • Punto di infiammabilità: 197.8°C
  • Indice di rifrazione: 1.57
  • PSA: 40.54
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.